ndmc101
Overview
Description
NDMC101 is a potent inhibitor of osteoclastogenesis, which is the process of bone resorption by osteoclasts. This compound is known for its ability to inhibit the differentiation of osteoclasts by down-regulating the expression of genes modulated by nuclear factor of activated T-cells cytoplasmic 1 (NFATc1). This compound is similar to the substrate of dipeptidyl peptidase 4 and is a significant inhibitor of early T-cell activation via dipeptidyl peptidase 4 inhibition .
Mechanism of Action
Target of Action
NDMC101, also known as HS-Cm or N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide, primarily targets the transcription factors NF-κB and NFATc1 . These transcription factors play a crucial role in the differentiation and function of osteoclasts, which are cells that break down bone tissue .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition prevents the differentiation of osteoclast-like cells and reduces the bone-resorbing activity of mature osteoclasts . The compound’s efficacy is associated with the inhibition of multiple protein kinases, including p38, ERK, and JNK .
Biochemical Pathways
The affected biochemical pathway is the osteoclastogenesis pathway, which is the process of osteoclast differentiation . By inhibiting NF-κB and NFATc1, this compound disrupts this pathway, leading to a decrease in the formation of osteoclasts and their bone-resorbing activity .
Pharmacokinetics
The compound’s impact on bioavailability is suggested by its significant reduction of bone erosion and inflammation when administered orally in animal models .
Result of Action
The molecular and cellular effects of this compound’s action include a marked inhibition of osteoclastogenesis, which leads to a reduction in paw swelling and inflammatory bone destruction . In animal models, these effects have been associated with a decrease in serum concentrations of inflammatory cytokines, such as TNF-α and IL-1β .
Action Environment
It’s worth noting that the compound’s effects have been studied in the context of inflammation-induced bone diseases, suggesting that its efficacy may be influenced by the presence and severity of inflammation .
Biochemical Analysis
Biochemical Properties
N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide interacts with several enzymes and proteins. It has been found to inhibit the activity of transcription factors such as NF-κB and NFATc1, as well as multiple protein kinases, including p38, ERK, and JNK . These interactions play a crucial role in the regulation of osteoclast differentiation .
Cellular Effects
N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide has significant effects on various types of cells and cellular processes. It markedly inhibits the formation of tartrate-resistant acid phosphatase (TRAP+) multinucleated cells in RAW264.7 and bone marrow macrophage cells (BMMs), which are key steps in osteoclast differentiation . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide involves its binding interactions with biomolecules and its influence on gene expression. It inhibits osteoclast differentiation via down-regulation of NFATc1-modulated gene expression . This compound exerts its effects at the molecular level, leading to changes in the activity of key enzymes and proteins involved in osteoclastogenesis .
Temporal Effects in Laboratory Settings
The effects of N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide over time in laboratory settings have not been extensively studied. Given its role in inhibiting osteoclastogenesis, it is likely that its effects would be observed over the course of several days to weeks, corresponding to the time frame of osteoclast differentiation .
Dosage Effects in Animal Models
The effects of N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide in animal models have been studied, particularly in the context of bone diseases. In collagen-induced arthritis (CIA) mice, oral administration of this compound reduced arthritic index and mitigated bone erosion . The specific dosage effects in these studies have not been detailed in the available literature .
Metabolic Pathways
Given its role in inhibiting key transcription factors and protein kinases, it is likely involved in several signaling pathways related to osteoclast differentiation .
Subcellular Localization
Given its role in inhibiting transcription factors and protein kinases, it is likely that it localizes to the nucleus and cytoplasm where these molecules typically function .
Preparation Methods
Synthetic Routes and Reaction Conditions
NDMC101 is synthesized through a series of chemical reactions involving benzamide-linked small molecules. The synthesis involves the use of fluorophenyl salicylate-based derivatives. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
The industrial production of this compound involves large-scale chemical synthesis using the same principles as the laboratory synthesis. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for scientific research applications .
Chemical Reactions Analysis
Types of Reactions
NDMC101 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
NDMC101 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of osteoclastogenesis and related pathways.
Biology: Investigated for its effects on T-cell activation and differentiation.
Medicine: Potential therapeutic applications in treating bone disorders such as rheumatoid arthritis and synovial inflammation.
Industry: Utilized in the development of new drugs targeting bone resorption and immune modulation .
Comparison with Similar Compounds
Similar Compounds
- Azido-PEG5-succinimidyl carbonate
- L-Homopropargylglycine
- Boc-NH-PEG11-C2-acid
- Azido-PEG8-THP
- DBCO-PEG4-DBCO
Uniqueness of NDMC101
This compound is unique due to its dual mechanism of action, targeting both dipeptidyl peptidase 4 and nuclear factor of activated T-cells cytoplasmic 1. This makes it a potent inhibitor of osteoclastogenesis and a significant immunomodulatory agent, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO2/c14-8-5-6-11(10(15)7-8)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQWCDAXACRITO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1308631-40-4 | |
Record name | 1308631-40-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide (NDMC101/HS-Cm)?
A1: this compound/HS-Cm acts by inhibiting the activity of both NFATc1 and NF-κB []. These transcription factors are crucial for the differentiation and activation of osteoclasts, cells responsible for bone resorption. By inhibiting these pathways, this compound/HS-Cm exhibits potential as an osteoclastogenesis inhibitor.
Q2: Are there any in vivo studies supporting the efficacy of this compound/HS-Cm in arthritis models?
A2: While in vivo studies specifically using this compound/HS-Cm for arthritis are not detailed in the provided abstracts, research suggests that similar serine protease inhibitors, like camostat mesilate, exhibit anti-hypertensive and renoprotective effects in a rat model of metabolic syndrome, which can contribute to kidney disease and potentially arthritic conditions []. Further research is necessary to determine the specific efficacy of this compound/HS-Cm in relevant in vivo models.
Q3: What is the connection between serine protease inhibition and conditions like hypertension and kidney disease?
A3: Research suggests that in proteinuric kidney diseases, serine proteases, specifically plasmin, can activate epithelial sodium channels (ENaC) in the kidneys []. This activation can contribute to sodium retention, leading to hypertension and further exacerbating kidney damage. Therefore, inhibiting serine proteases like plasmin could have therapeutic benefits in these conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.